molecular formula C43H61N11O7 B10847430 c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2

c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2

Cat. No.: B10847430
M. Wt: 844.0 g/mol
InChI Key: WGLOHHGRWPHJBM-MAVCTHMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 is a synthetic peptide analog of the alpha-melanocyte-stimulating hormone (α-MSH). This compound is designed to target the melanocortin-1 receptor (MC1R), which is highly expressed in melanoma cells. The incorporation of non-natural amino acids such as Norleucine (Nle) and D-Phenylalanine (D-Phe) enhances the stability and bioactivity of the peptide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides, and substituted peptides with altered amino acid sequences .

Scientific Research Applications

C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2: has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the melanocortin-1 receptor (MC1R) on melanoma cells. This binding activates the receptor, triggering a cascade of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. The incorporation of Norleucine and D-Phenylalanine enhances the peptide’s stability and binding affinity, making it a potent agonist for MC1R .

Comparison with Similar Compounds

C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2: is unique due to its enhanced stability and binding affinity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their structural modifications and specific applications .

Properties

Molecular Formula

C43H61N11O7

Molecular Weight

844.0 g/mol

IUPAC Name

(2S,5S,8R,11S,14S,17S)-8-benzyl-2,5-dibutyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide

InChI

InChI=1S/C43H61N11O7/c1-3-5-16-31-38(57)51-32(17-6-4-2)39(58)53-34(23-26-13-8-7-9-14-26)41(60)52-33(19-12-22-47-43(45)46)40(59)54-35(24-27-25-48-29-18-11-10-15-28(27)29)42(61)50-30(37(44)56)20-21-36(55)49-31/h7-11,13-15,18,25,30-35,48H,3-6,12,16-17,19-24H2,1-2H3,(H2,44,56)(H,49,55)(H,50,61)(H,51,57)(H,52,60)(H,53,58)(H,54,59)(H4,45,46,47)/t30-,31-,32-,33-,34+,35-/m0/s1

InChI Key

WGLOHHGRWPHJBM-MAVCTHMOSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCCC

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCCC

Origin of Product

United States

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